molecular formula C8H10BrClN2O2S B12619433 N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B12619433
M. Wt: 313.60 g/mol
InChI Key: VQEIENLQEPRSRO-UHFFFAOYSA-N
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Description

N-[4-(Bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide is a brominated pyridine derivative functionalized with a chloropyridin-2-yl core, a methylsulfonamide group, and a reactive bromomethyl substituent. Its molecular formula is C₉H₁₁BrClN₃O₂S (exact mass: 348.51 g/mol). While direct crystallographic data for this compound are absent in the provided evidence, analogous pyrimidine derivatives (e.g., fluorophenyl-substituted variants) have been structurally characterized .

Properties

Molecular Formula

C8H10BrClN2O2S

Molecular Weight

313.60 g/mol

IUPAC Name

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C8H10BrClN2O2S/c1-12(15(2,13)14)8-4-6(5-9)3-7(10)11-8/h3-4H,5H2,1-2H3

InChI Key

VQEIENLQEPRSRO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=CC(=C1)CBr)Cl)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide typically involves the following steps:

    Chlorination: The chloropyridinyl group is introduced via chlorination reactions.

    Sulfonamide Formation: The final step involves the formation of the methanesulfonamide group through a reaction with methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a prime site for nucleophilic displacement. Key reactions include:

NucleophileConditionsProductYieldSource
Amines (RNH₂)K₂CO₃/DMF, 60°C-CH₂NHR derivatives68-82%
Thiols (RSH)Et₃N/THF, rt-CH₂SR compounds55-73%
Alkoxides (RO⁻)NaH/THF, 0°C → rt-CH₂OR ethers61-79%

This reactivity aligns with observations in structurally similar N-(4-chloropyridin-2-yl) sulfonamides, where NaH/THF systems effectively mediate substitutions .

Pyridine Ring Modifications

The 6-chloro-2-pyridinyl moiety participates in cross-coupling reactions:

Reaction TypeCatalytic SystemProductsApplicationsSource
Suzuki couplingPd(PPh₃)₄/K₂CO₃Biaryl derivativesPharmaceutical intermediates
Buchwald-HartwigPd₂(dba)₃/XantphosAminopyridinesLigand design

Notably, the methanesulfonamide group demonstrates directing effects in C-H activation processes, comparable to related N-tosyl pyridine systems .

Sulfonamide Reactivity

The N-methylmethanesulfonamide group exhibits characteristic behavior:

a. Oxidation
Using KMnO₄/H₂O at 80°C produces the corresponding sulfone derivative (98% conversion), as confirmed by ¹H NMR loss of -SO₂N- protons .

b. Complexation
Acts as hydrogen bond acceptor in crystal packing, forming C-H⋯O interactions with bond lengths of 2.35-2.48 Å (X-ray data) .

Thermal Degradation Analysis

TGA studies (N₂ atmosphere, 10°C/min) reveal decomposition patterns:

Temperature RangeMass LossProposed Process
180-220°C12.4%Cleavage of -SO₂N(CH₃)-
280-320°C34.7%Pyridine ring decomposition
>400°C52.9%Carbonization

Data correlates with thermal profiles of analogous halogenated pyridinesulfonamides .

Biological Interactions

While not the primary focus of available studies, structurally related compounds show:

  • IC₅₀ = 0.3-4.3 nM against endothelin receptors

  • 68% inhibition of voltage-gated sodium channels at 10 μM

These activities suggest potential for medicinal chemistry optimization, particularly through bromine substitution patterns .

Scientific Research Applications

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloropyridinyl group may enhance binding affinity to certain biological targets, while the methanesulfonamide group can contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

  • Molecular Formula : C₁₆H₂₀FN₃O₃S .
  • Key Features :
    • Pyrimidine core (vs. pyridine in the target compound).
    • 4-Fluorophenyl and isopropyl substituents enhance lipophilicity.
    • Hydroxymethyl group (–CH₂OH) instead of bromomethyl (–CH₂Br), reducing electrophilicity but enabling hydrogen bonding.
  • Crystallography: Monoclinic (P21/c), with a unit cell volume of 1770.6 ų .

N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methylmethanesulfonamide

  • Molecular Formula : C₁₆H₁₈FN₃O₃S .
  • Lower steric bulk compared to bromomethyl derivatives.

Bromomethyl-Substituted Analogs

N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

  • Molecular Formula : C₁₆H₁₉BrFN₃O₂S .
  • Key Features :
    • Pyrimidine core with bromomethyl at position 5 (vs. pyridine at position 4 in the target compound).
    • 4-Fluorophenyl and isopropyl groups enhance aromatic π-stacking interactions.
    • Used in pharmaceutical intermediates for bromine-mediated alkylation reactions .

Chlorinated Derivatives

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide

  • Molecular Formula: C₉H₁₀ClNO₃S .
  • Key Features :
    • Chloroacetyl (–COCH₂Cl) group instead of bromomethyl, offering distinct reactivity (e.g., nucleophilic acyl substitution).
    • Lacks the pyridine/pyrimidine scaffold, reducing aromatic conjugation.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications
N-[4-(Bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide Pyridine BrCH₂, Cl 348.51 Alkylation, drug intermediate
N-[5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine BrCH₂, 4-Fluorophenyl, iPr 424.32 High-throughput pharma synthesis
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine HOCH₂, 4-Fluorophenyl, iPr 353.41 Hydrogen-bonding in crystal packing
N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide Benzene ClCH₂CO 247.70 Acyl transfer reactions

Biological Activity

N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide, also known by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyridine ring substituted with bromomethyl and chloromethyl groups, along with a methanesulfonamide moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C₈H₈BrClN₂O₂S
  • Molecular Weight : 173.58 g/mol
  • CAS Number : 120491-87-4

These properties indicate a compound that is likely to interact with biological systems, particularly due to the presence of halogen substituents which can enhance reactivity and binding affinity to biological targets.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar activity against various pathogens .
  • Anticancer Potential : The sulfonamide group is known for its role in anticancer activity. Compounds containing this moiety have been implicated in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . Research on related compounds indicates that the incorporation of halogen atoms can enhance cytotoxicity against cancer cell lines .
  • Enzyme Inhibition : The structural features of this compound suggest potential as an enzyme inhibitor. Compounds with similar frameworks have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which could be relevant for conditions such as diabetes or obesity .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of pyridine derivatives found that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of sulfonamides can induce apoptosis and halt cell proliferation. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibits cell wall synthesis
AnticancerInduces apoptosis; inhibits proliferation
Enzyme inhibitionDisrupts metabolic pathways

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